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molecular formula C11H7NO B1593223 7-Hydroxy-2-naphthonitrile CAS No. 130200-58-7

7-Hydroxy-2-naphthonitrile

Cat. No. B1593223
M. Wt: 169.18 g/mol
InChI Key: NFBPHZSDBOVNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07001900B2

Procedure details

A solution of BBr3 (840 μL, 8.8 mmol) in CH2Cl2 (4 mL) is added to a solution of 7-methoxy-2-naphthonitrile (646 mg, 3.53 mmol) in CH2Cl2 (6 mL). The reaction is allowed to stir for 30 hours. Water (about 5 mL) is slowly added. The pH is adjusted to 7 with saturated Na2CO3 then the mixture is extracted with CH2Cl2. The combined organic layers are dried (Na2SO4), filtered and concentrated to dryness. The crude material is purified by column chromatography (step gradient of 1% MeOH in CH2Cl2 to 5% MeOH in CH2Cl12) to give 7-hydroxy-2-naphthonitrile as a white solid (477 mg, 80%). HRMS (EI) calculated for C11H7NO: 169.0528, found 169.0527.
Name
Quantity
840 μL
Type
reactant
Reaction Step One
Quantity
646 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][C:13]([C:17]#[N:18])=[CH:14]2)=[CH:9][CH:8]=1.O.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[OH:6][C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][C:13]([C:17]#[N:18])=[CH:14]2)=[CH:9][CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
840 μL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
646 mg
Type
reactant
Smiles
COC1=CC=C2C=CC(=CC2=C1)C#N
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material is purified by column chromatography (step gradient of 1% MeOH in CH2Cl2 to 5% MeOH in CH2Cl12)

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
OC1=CC=C2C=CC(=CC2=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 477 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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